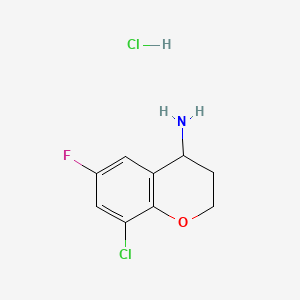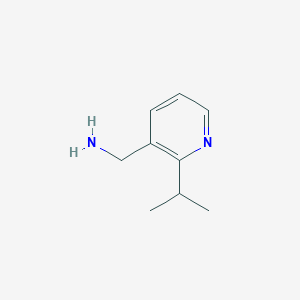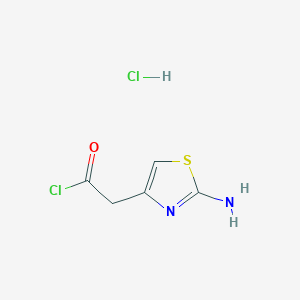
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride typically involves the reaction of 2-aminothiazole with acetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Aminothiazole
Reagent: Acetyl chloride
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, in the presence of a base such as triethylamine, under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation.
Thiazolidine Derivatives: Formed by reduction.
科学的研究の応用
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer activities
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: Utilized in the preparation of complex heterocyclic compounds for research purposes.
Industrial Applications: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors, influencing cell signaling pathways .
類似化合物との比較
Similar Compounds
- 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
- 2-(2-Aminothiazol-4-yl)acetate
- 2-(2-Aminothiazol-4-yl)acetic acid ethyl ester
Uniqueness
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
特性
分子式 |
C5H6Cl2N2OS |
|---|---|
分子量 |
213.08 g/mol |
IUPAC名 |
2-(2-amino-1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C5H5ClN2OS.ClH/c6-4(9)1-3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H |
InChIキー |
QOYSDZKXYFHSEJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N)CC(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


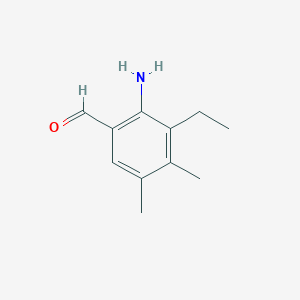
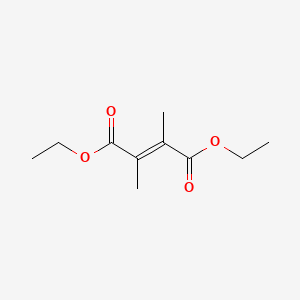
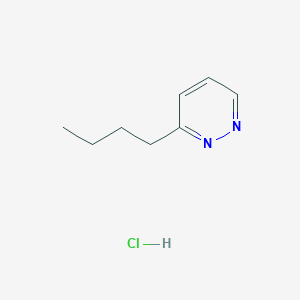
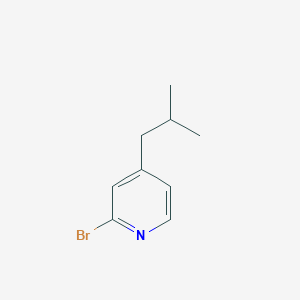
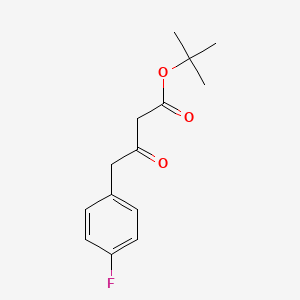
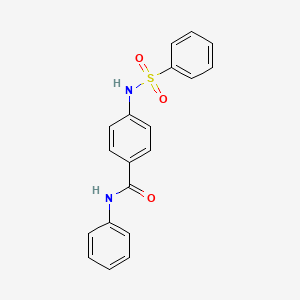
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
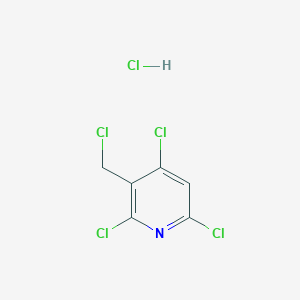
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)


